Sodium hexachlororhodate(III) dihydrate

Description

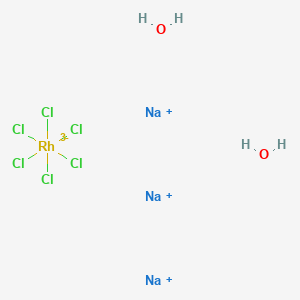

Sodium hexachlororhodate(III) hydrate (Na₃RhCl₆·nH₂O) is a rhodium-based coordination compound widely used in catalysis, nanomaterials synthesis, and materials science. Its structure consists of a rhodium(III) center octahedrally coordinated by six chloride ligands, with sodium counterions and variable hydration states (e.g., dihydrate, dodecahydrate). Key properties include:

- Molecular formula: Na₃RhCl₆·nH₂O (n = 12 for dodecahydrate, as in ).

- Molecular weight: 384.59 (anhydrous) to 600.77 (dodecahydrate) .

- Appearance: Red crystalline solid, hygroscopic .

- Rhodium content: 17.1% in the dodecahydrate form .

- Applications: Precursor for Rh-containing nanoparticles (), co-catalyst in perovskites for photocatalysis (), and electrochemical synthesis ().

Properties

Molecular Formula |

Cl6H4Na3O2Rh |

|---|---|

Molecular Weight |

420.6 g/mol |

IUPAC Name |

trisodium;hexachlororhodium(3-);dihydrate |

InChI |

InChI=1S/6ClH.3Na.2H2O.Rh/h6*1H;;;;2*1H2;/q;;;;;;3*+1;;;+3/p-6 |

InChI Key |

IWVJAUVLRISAAG-UHFFFAOYSA-H |

Canonical SMILES |

O.O.[Na+].[Na+].[Na+].Cl[Rh-3](Cl)(Cl)(Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium hexachlororhodate(III) dihydrate can be synthesized through the reaction of rhodium trichloride with sodium chloride in the presence of hydrochloric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity rhodium and sodium chloride. The reaction is carried out in large reactors, and the product is purified through crystallization and filtration processes to obtain the high-purity compound required for various applications .

Chemical Reactions Analysis

Types of Reactions: Sodium hexachlororhodate(III) dihydrate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state rhodium compounds.

Reduction: It can be reduced to form lower oxidation state rhodium compounds.

Substitution: The chloride ligands can be substituted with other ligands in coordination chemistry reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as sodium borohydride and hydrazine are used.

Substitution: Ligand exchange reactions often involve the use of ammonia, phosphines, or other ligands under controlled conditions.

Major Products Formed:

Oxidation: Higher oxidation state rhodium compounds.

Reduction: Lower oxidation state rhodium compounds.

Substitution: Various rhodium complexes with different ligands.

Scientific Research Applications

Catalysis

Sodium hexachlororhodate(III) dihydrate is widely recognized for its catalytic properties. It acts as a catalyst in several chemical reactions, particularly in organic synthesis and industrial processes.

- Hydrogenation Reactions : The compound facilitates hydrogenation, which is essential in the production of fine chemicals and pharmaceuticals. It promotes the addition of hydrogen to unsaturated organic compounds, enhancing reaction rates and selectivity.

- Oxidation Reactions : It also plays a role in oxidation reactions, where it can oxidize alcohols to aldehydes or ketones under mild conditions. This property is crucial for synthesizing various organic compounds without harsh reagents.

Materials Science

In materials science, this compound is utilized for its unique properties:

- Nanomaterials Synthesis : The compound is used in the synthesis of rhodium nanoparticles, which exhibit remarkable catalytic activity. These nanoparticles are beneficial in various applications, including catalysis and electronics.

- Conductive Films : this compound can be incorporated into conductive films for electronic applications. Its ability to form stable complexes allows for the development of materials with tailored electrical properties.

Analytical Chemistry

The compound serves as a reagent in analytical chemistry:

- Spectroscopic Studies : this compound is employed in spectroscopic methods to analyze rhodium content in samples. Its distinct spectral features enable accurate quantification and identification.

- Chromatography : It is also used as a stationary phase in chromatographic techniques, facilitating the separation of complex mixtures based on their chemical properties.

Case Study 1: Hydrogenation of Unsaturated Compounds

In a study focusing on the hydrogenation of alkenes, this compound was utilized as a catalyst. The results indicated a significant increase in reaction rates compared to traditional catalysts, showcasing its effectiveness in organic synthesis.

Case Study 2: Synthesis of Rhodium Nanoparticles

Research involving the synthesis of rhodium nanoparticles using this compound demonstrated that varying reaction conditions could yield nanoparticles of different sizes and shapes. These nanoparticles exhibited enhanced catalytic properties in subsequent reactions.

Mechanism of Action

The mechanism of action of sodium hexachlororhodate(III) dihydrate involves its interaction with molecular targets through coordination chemistry. The rhodium center can form complexes with various ligands, leading to changes in the chemical and physical properties of the compound. These interactions can affect molecular pathways and processes, making it useful in catalysis and other applications .

Comparison with Similar Compounds

Chemical Composition and Molecular Weight

Key Observations :

- The sodium and potassium rhodium salts differ in cation size, affecting solubility and reactivity. Potassium salts (e.g., K₃RhCl₆) are often preferred in aqueous synthesis due to higher Rh content (≥23.3% Rh) .

- Ammonium salts like (NH₄)₃RhCl₆·H₂O are lighter (MW 369.74) and easier to decompose thermally for Rh metal recovery .

Physical Properties

Key Observations :

Rhodium Content and Catalytic Efficiency

*Calculated from molecular weight (Rh atomic weight = 102.91).

Key Observations :

Biological Activity

Sodium hexachlororhodate(III) dihydrate (Na3RhCl6·2H2O) is a coordination compound of rhodium, which has garnered attention in various fields, including catalysis and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, toxicology, and potential therapeutic applications.

This compound is characterized by its complex structure, where rhodium is coordinated to six chloride ions. The compound is typically synthesized through the reaction of rhodium(III) chloride with sodium chloride under controlled conditions. Its solubility in water and stability in various pH environments make it suitable for biological studies.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of this compound. Research indicates that the compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. For instance, a study demonstrated that treatment with sodium hexachlororhodate(III) significantly reduced cell viability in various cancer cell lines, including breast and lung cancers .

Case Study:

In a controlled experiment, sodium hexachlororhodate(III) was administered to human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell proliferation, with IC50 values around 25 µM after 48 hours of exposure. Flow cytometry analysis confirmed an increase in apoptotic cells, suggesting that the compound effectively triggers programmed cell death .

Antimicrobial Properties

Sodium hexachlororhodate(III) has also been investigated for its antimicrobial effects. Studies indicate that it exhibits bactericidal activity against a range of Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

This table summarizes the MIC values for various microorganisms when exposed to sodium hexachlororhodate(III) .

Cytotoxicity and Safety Profile

While exploring its biological activities, it is crucial to assess the cytotoxicity of sodium hexachlororhodate(III). Toxicological studies reveal that at higher concentrations, the compound may exhibit cytotoxic effects on non-cancerous cell lines. A study found that concentrations above 100 µM resulted in significant toxicity to normal human fibroblasts, indicating a need for careful dosage regulation during therapeutic applications .

The biological activity of sodium hexachlororhodate(III) is attributed to several mechanisms:

- Oxidative Stress Induction : The compound generates reactive oxygen species (ROS), leading to oxidative damage in cells.

- Mitochondrial Dysfunction : Disruption of mitochondrial function can result in energy depletion and apoptosis.

- Enzyme Inhibition : Sodium hexachlororhodate(III) may inhibit key enzymes involved in cellular metabolism, further contributing to its cytotoxic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.